

What is the chemical structure of Paniculoside II?

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Compound of Interest		
Compound Name:	Paniculoside II	
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An In-depth Technical Guide to Paniculoside II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II is a diterpenoid glycoside that has been isolated from plants of the Stevia and Gynostemma genera. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Paniculoside II.

Detailed experimental protocols for its isolation and for the assessment of its anti-inflammatory activity are provided. Additionally, this guide explores its potential mechanism of action through the modulation of key inflammatory signaling pathways, supported by illustrative diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Properties

Paniculoside II is a natural diterpenoid glycoside. Its chemical structure was elucidated based on spectroscopic data, particularly 13C Nuclear Magnetic Resonance (NMR), in comparison with the aglycone and other known glucosides.[1]

The core structure is a diterpene aglycone, ent- 11α , 15α -dihydroxykaur-16-en-19-oic acid, to which a β -D-glucopyranosyl ester is attached.[1]

Chemical Structure of Paniculoside II



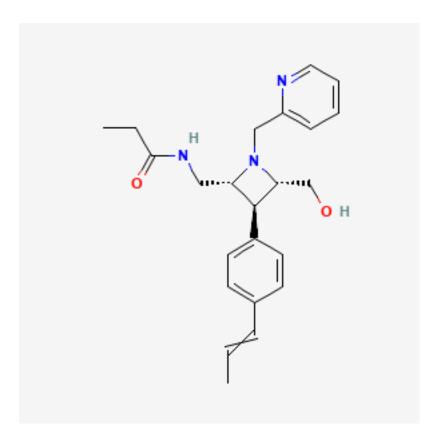


Figure 1. 2D chemical structure of Paniculoside II.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Paniculoside II** is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of Paniculoside II



Property	Data	Reference
Molecular Formula	C26H40O9	[1]
Molecular Weight	496.6 g/mol	[1]
CAS Number	60129-64-8	
Type of Compound	Diterpenoid	[1]
Purity	≥98%	[1]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[1]
¹³ C NMR Data	See Table 2	[1]

Table 2: ¹³C NMR Spectral Data of **Paniculoside II** and its Aglycone

Note: Specific chemical shift values for **Paniculoside II** were not available in the searched literature. The structural elucidation was based on comparative analysis of its ¹³C NMR spectrum with its aglycone and other model glucosides.[1]



Carbon No.	Aglycone (ent-11α, 15α- dihydroxykaur-16-en-19- oic acid) Chemical Shift (δ)	Paniculoside II Chemical Shift (δ)
1	Data not available	Data not available
2	Data not available	Data not available
3	Data not available	Data not available
	Data not available	Data not available
Glucosyl Moiety		
1'	-	Data not available
2'	-	Data not available
3'	-	Data not available
4'	-	Data not available
5'	-	Data not available
6'	-	Data not available

Biological Activity and Potential Therapeutic Applications

While extensive quantitative biological data for **Paniculoside II** is limited in publicly available literature, it is reported to possess anti-inflammatory and antioxidant properties. These activities suggest its potential for development as a therapeutic agent for inflammatory conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of **Paniculoside II** is attributed to its ability to modulate inflammatory pathways. A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in activated macrophages. While specific IC₅₀ values for **Paniculoside II** are not readily available, the general experimental approach to determine such values is well-established.

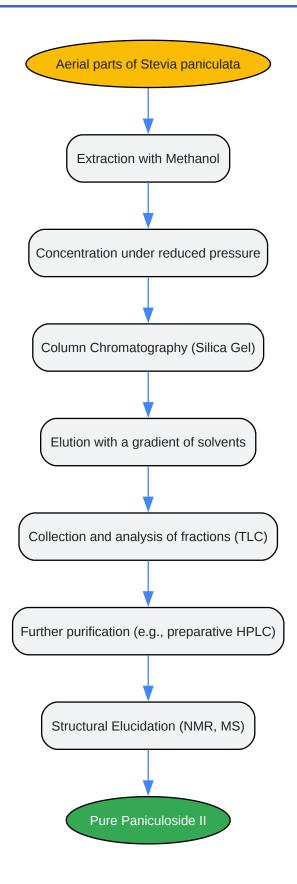


Experimental Protocols Isolation of Paniculoside II from Stevia paniculata

The following is a general protocol for the isolation of diterpene glucosides from Stevia species, which can be adapted for the specific isolation of **Paniculoside II**.

Experimental Workflow for Isolation





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Caption: General workflow for the isolation of **Paniculoside II**.



Protocol:

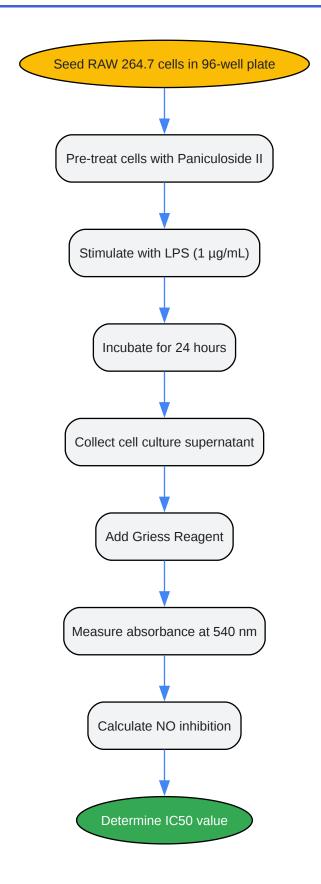
- Extraction: The aerial parts of Stevia paniculata are extracted with methanol at room temperature.
- Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.
- Column Chromatography: The crude extract is subjected to column chromatography on silica gel.
- Elution: The column is eluted with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol.
- Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Paniculoside II.
- Purification: Fractions rich in **Paniculoside II** are combined and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
- Structural Elucidation: The purified compound is subjected to spectroscopic analysis, including NMR (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS), to confirm its structure as Paniculoside II.[1]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol details a common in vitro method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay





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Caption: Workflow for the Nitric Oxide inhibition assay.



Protocol:

- Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.
- Compound Treatment: The cells are pre-treated with various concentrations of Paniculoside
 II for 1-2 hours.
- LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 μg/mL to induce an inflammatory response and NO production.
- Incubation: The plate is incubated for 24 hours.
- Nitrite Measurement: After incubation, the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
- Griess Reaction: 100 μL of the cell culture medium is mixed with 100 μL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
- Absorbance Reading: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
- Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value can then be determined from the dose-response curve.

Potential Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-кB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of **Paniculoside II** on these pathways have not been extensively documented, its reported anti-inflammatory activity suggests it may act through similar mechanisms.

NF-κB Signaling Pathway



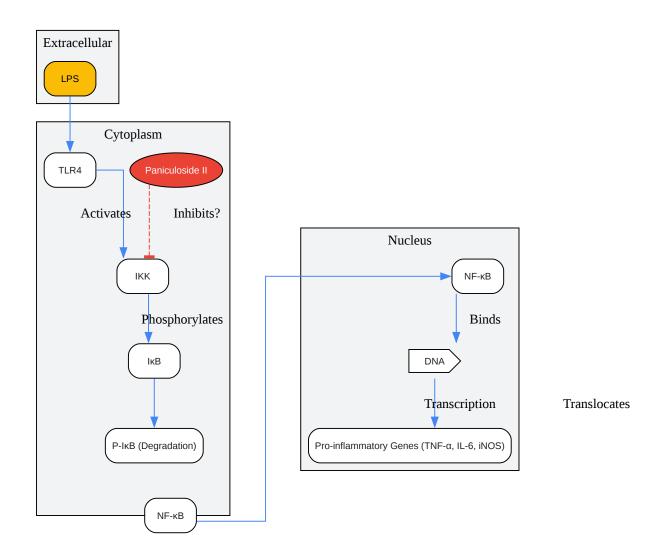
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The NF- κ B pathway is a central regulator of inflammation. In resting cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by proinflammatory signals like LPS, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF- α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces NO.

Hypothesized Inhibition of the NF-кВ Pathway by Paniculoside II





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Caption: Hypothesized mechanism of NF-кВ pathway inhibition.

MAPK Signaling Pathway



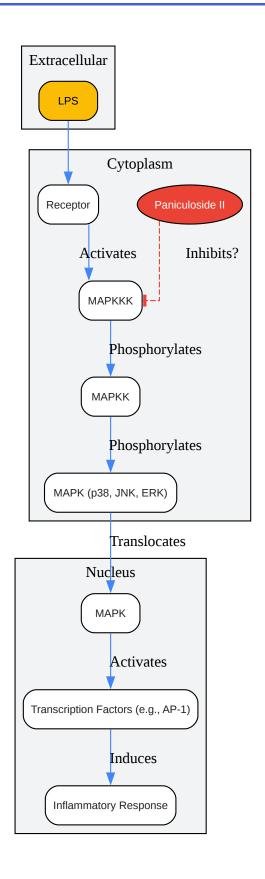
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The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

Hypothesized Modulation of the MAPK Pathway by Paniculoside II





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Caption: Hypothesized mechanism of MAPK pathway modulation.



Conclusion and Future Directions

Paniculoside II is a diterpenoid glycoside with demonstrated potential as an anti-inflammatory agent. This guide has provided a summary of its chemical structure, properties, and a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its potency (IC₅₀ values) in various anti-inflammatory and antioxidant assays, and to confirm its precise molecular targets within the NF-κB and MAPK signaling pathways. Such studies will be crucial for advancing the development of **Paniculoside II** as a potential therapeutic candidate for the treatment of inflammatory diseases.

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References

- 1. mjas.analis.com.my [mjas.analis.com.my]
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